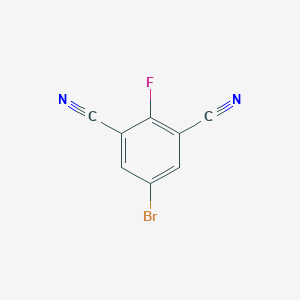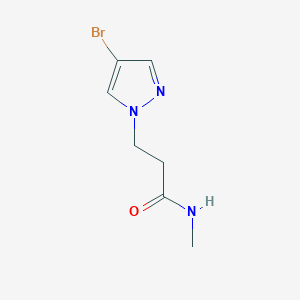
(4-Bromobutoxy)(tert-butyl)diphenylsilane
Overview
Description
“(4-Bromobutoxy)(tert-butyl)diphenylsilane” is a chemical compound with the molecular formula C22H23BrOSi . It is a bromoorganosilane that can be synthesized from tert-butyl (chloro)dimethylsilane .
Molecular Structure Analysis
The molecular structure of “(4-Bromobutoxy)(tert-butyl)diphenylsilane” contains a total of 50 bonds, including 27 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .Physical And Chemical Properties Analysis
“(4-Bromobutoxy)(tert-butyl)diphenylsilane” is a liquid at room temperature with a density of 1.174 g/mL at 25 °C . It has a boiling point of 137 °C/25 mmHg . The refractive index is 1.511 (lit.) .Scientific Research Applications
Organic Synthesis
- Allylic Oxidation : The compound C26H28O3Si, an allylic oxidation product closely related to (4-Bromobutoxy)(tert-butyl)diphenylsilane, demonstrates the utility of such compounds in organic synthesis, particularly in forming complex bicyclic systems (Salas, Tapia, & Macías, 2011).
- Substitution Chemistry : The chemistry of tert-butyl(diphenyl)-siloxythiane oxide, a compound structurally related to (4-Bromobutoxy)(tert-butyl)diphenylsilane, has been explored for obtaining substituted secondary alcohols, showcasing the potential of such compounds in substitution chemistry (Cox, Persad, & Simpkins, 1992).
Chemical Reactivity and Stability
- Reactivity and Stability : Research on tert-butyl (chloro) diphenylsilane and its reactions with ammonia and primary and secondary amines reveals insights into the reactivity and stability of compounds similar to (4-Bromobutoxy)(tert-butyl)diphenylsilane (Bowser, Nevinger, & Krüger, 1988).
Polymer Science
- Polymer Synthesis : Research on poly[2-(3,5-di-tert-butyl-4-oxyphenyl)-1,4(p)-phenylenevinylene] and related compounds, synthesized using tert-butyl(diphenyl)silyl-protected monomers, highlights the application of (4-Bromobutoxy)(tert-butyl)diphenylsilane derivatives in polymer science, particularly in synthesizing chemically stable polyradicals (Nishide, Kaneko, Nii, Katoh, Tsuchida, & Lahti, 1996).
Sensory Applications
- Fluoride Ion Detection : The use of silyl-protected tetraphenylimidazole monomers, derived from tert-butyl(chloro)diphenylsilane, in detecting fluoride ions illustrates the potential of (4-Bromobutoxy)(tert-butyl)diphenylsilane derivatives in sensory applications (Aradhyula, Chinta, Dhanunjayarao, & Venkatasubbaiah, 2020).
Material Science
- Optoelectronic Applications : Research on the synthesis of molecular solids for optoelectronic applications, using compounds such as tetrakis(stilbenyl) and tetrakis(4-tert-butylstyrylstilbenyl) compounds linked to tetraphenylsilane cores, showcases the potential applications of (4-Bromobutoxy)(tert-butyl)diphenylsilane in material science (Wang, Oldham Jr., Hudack, & Bazan, 2000).
Safety and Hazards
“(4-Bromobutoxy)(tert-butyl)diphenylsilane” is classified as a flammable liquid (Flam. Liq. 2), skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It has a flash point of 12 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mechanism of Action
Target of Action
Similar compounds have been used to introduce propanol functionality to various pharmaceuticals .
Mode of Action
It is known to be used as an alkylating agent in the synthesis of certain compounds . Alkylating agents work by adding an alkyl group to its target. This can result in changes to the target’s structure and function.
Biochemical Pathways
It’s worth noting that the compound can be used in the synthesis of other compounds, potentially affecting their associated biochemical pathways .
Result of Action
As an alkylating agent, it could potentially alter the structure and function of its targets, leading to various downstream effects .
properties
IUPAC Name |
4-bromobutoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrOSi/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,10-11,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJFURCPQBGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobutoxy)(tert-butyl)diphenylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene](/img/structure/B3093765.png)
![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)


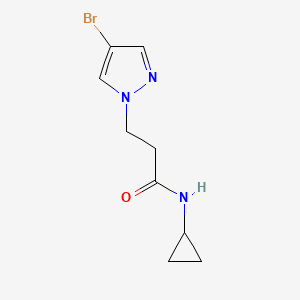
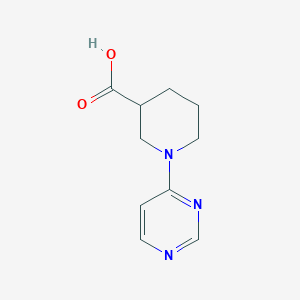
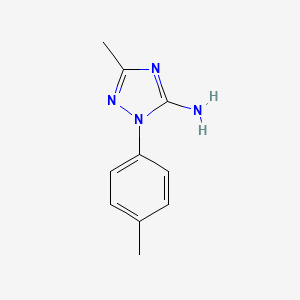
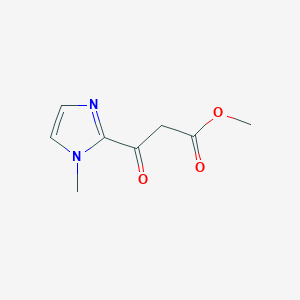

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)
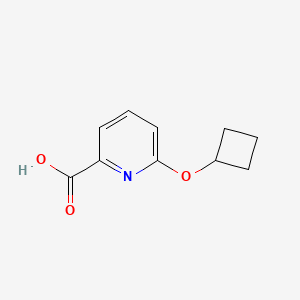
![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)
